Penta-3,4-dienoic acid

Vue d'ensemble

Description

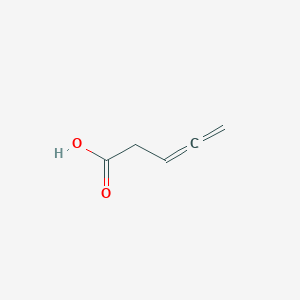

Penta-3,4-dienoic acid is a chemical compound with the CAS Number: 60053-24-9 . Its IUPAC name is 3,4-pentadienoic acid . The molecular weight of this compound is 98.1 .

Synthesis Analysis

A spectroscopic study has been conducted on the cis/trans-isomers of a molecular switch, penta-2,4-dienoic acid, attached to gold clusters of different size . The calculations have been performed using density functional theory for the properties of the ground state and time-dependent density functional theory for the excited-state properties .Molecular Structure Analysis

The Penta-3,4-dienoic acid molecule contains a total of 12 bond(s). There are 6 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 1 carboxylic acid(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis

A spectroscopic analysis of the cis/trans-isomers of a molecular switch, penta-2,4-dienoic acid, attached to gold clusters of different size has been conducted . Four different spectroscopic techniques were simulated: Infrared spectroscopy, normal Raman scattering, absorption spectra, and resonance Raman scattering .Physical And Chemical Properties Analysis

Penta-3,4-dienoic acid has a melting point of 1.5-2 degrees . It is stored at a temperature of 4 degrees . The compound is in liquid form .Applications De Recherche Scientifique

Phytotoxic Potential in Biocontrol

Penta-2,4-dienoic acid derivatives, such as pyrenophoric acid, have been identified for their phytotoxic properties, suggesting potential applications in biocontrol strategies. Pyrenophoric acid, isolated from the fungal pathogen Pyrenophora semeniperda, demonstrates strong phytotoxicity against cheatgrass, a significant weed in agriculture. This compound structurally resembles plant growth regulators like abscisic acid, highlighting its potential as a natural herbicide for managing agricultural pests without harming crops or the environment Masi et al., 2014.

Root Gravitropism Inhibition

Research on the analogues of penta-2,4-dienoic acid, such as (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76), has uncovered their selective inhibition of root gravitropic bending in plants. These findings suggest a new avenue for understanding plant growth and development, offering potential applications in agriculture to control or modify root growth patterns without impacting the overall growth of the plant. The development of more potent inhibitors could lead to innovative agricultural practices that enhance crop resilience and productivity Shindo et al., 2020.

Organic Synthesis and Chemical Research

The versatility of penta-1,3-dienyl acrylates in organic synthesis, particularly in intramolecular Diels-Alder reactions, underscores the significance of penta-3,4-dienoic acid derivatives in the synthesis of complex organic molecules. This reactivity facilitates the creation of diverse chemical structures, serving as a foundation for developing pharmaceuticals, agrochemicals, and materials science applications. The detailed study of these reactions contributes to the broader understanding of organic synthesis mechanisms Cayzer et al., 2005.

Optical and Electronic Material Development

In the field of materials science, derivatives of penta-3,4-dienoic acid play a pivotal role in the development of high-performance organic electronic devices. For instance, the synthesis of novel pentacene precursors from these derivatives demonstrates their potential in fabricating organic thin film transistors with exceptional performance. Such advancements pave the way for more efficient, flexible, and cost-effective electronic components, including displays, solar cells, and sensors Afzali et al., 2002.

Safety and Hazards

Propriétés

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h3H,1,4H2,(H,6,7) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKUOYDGUJCKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40603554 | |

| Record name | Penta-3,4-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Penta-3,4-dienoic acid | |

CAS RN |

60053-24-9 | |

| Record name | Penta-3,4-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Pyrido[3,4-b]indole, 1,4-dimethyl-](/img/structure/B1658128.png)

![N-(5-chloro-2-methylphenyl)-2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B1658129.png)

![N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethoxybenzamide](/img/structure/B1658133.png)

![(5Z)-5-[(5-iodofuran-2-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B1658136.png)

![3,3,4a-Trimethyl-1-sulfanylidene-2,4-dihydropyrimido[1,6-a][3,1]benzoxazin-6-one](/img/structure/B1658139.png)

![(5Z)-5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B1658143.png)

![1-[(3-Methoxyphenyl)methyl]-4-[(1-methylpyrrol-2-yl)methyl]piperazine](/img/structure/B1658144.png)

![ethyl 6-(4-chlorophenyl)-2-oxo-4-[(E)-2-phenylethenyl]cyclohex-3-ene-1-carboxylate](/img/structure/B1658145.png)